![molecular formula C17H14N2O3 B414051 N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B414051.png)
N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindoline core and the acetamide group suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves the reaction of an appropriate isoindoline derivative with acetic anhydride or acetyl chloride under controlled conditions. The reaction may require a catalyst such as pyridine or triethylamine to facilitate the acetylation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-acetamide
- N-(1,3-Dioxo-2-methyl-2,3-dihydro-1H-isoindol-4-yl)-acetamide
Uniqueness
N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is unique due to the presence of the m-tolyl group, which may impart distinct chemical and biological properties compared to other isoindoline derivatives
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.3g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C17H14N2O3/c1-10-5-3-6-12(9-10)19-16(21)13-7-4-8-14(18-11(2)20)15(13)17(19)22/h3-9H,1-2H3,(H,18,20) |
InChI Key |
XJFPNHTWLFOPGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


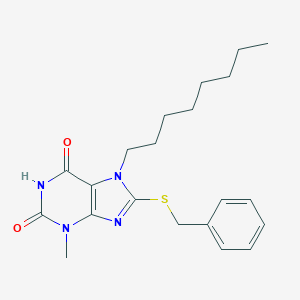
![8-[(3-chloro-2-butenyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B413970.png)
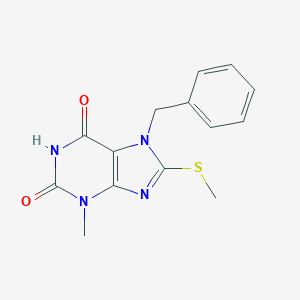
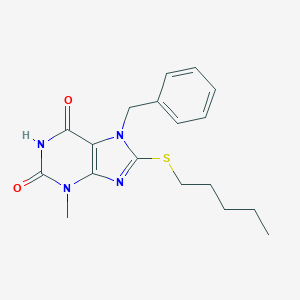
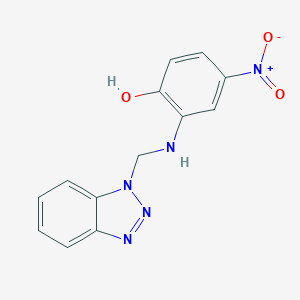
![2-(4-butylphenyl)-6-(4'-pentyl[1,1'-biphenyl]-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B413980.png)
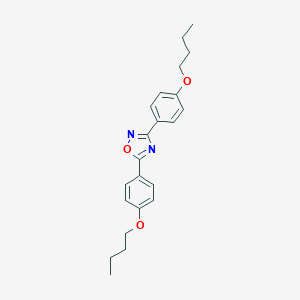
![N-(1H-indol-3-ylmethylene)-N-{4'-[(1H-indol-3-ylmethylene)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}amine](/img/structure/B413984.png)
![5-(4-Ethylcyclohexyl)-2-[3-fluoro-4-(heptyloxy)phenyl]pyridine](/img/structure/B413987.png)
![2-(4-{4-ETHYLBICYCLO[2.2.2]OCTAN-1-YL}PHENYL)-5-PENTYLPYRIDINE](/img/structure/B413989.png)
![5-Ethyl-2-[3-fluoro-4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B413990.png)
![Ethyl [5-(4-methoxyanilino)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl]acetate](/img/structure/B413991.png)

![2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B413993.png)
